4-Phenylmorpholine
Description
Significance of the Morpholine (B109124) Core in Heterocyclic Chemistry
The morpholine ring is a six-membered heterocycle containing both a nitrogen and an oxygen atom. e3s-conferences.org This structure is a common and important feature in medicinal chemistry, often considered a "privileged" scaffold. sci-hub.seresearchgate.net Its prevalence stems from its advantageous physicochemical, biological, and metabolic properties. sci-hub.se The morpholine moiety can enhance the potency of a molecule through interactions with target proteins or favorably alter pharmacokinetic properties. e3s-conferences.org
The presence of a weakly basic nitrogen and an oxygen atom gives the ring a distinctive pKa value and a flexible chair-like conformation. acs.org This allows it to participate in various lipophilic and hydrophilic interactions, which can improve properties like aqueous solubility and permeability across biological barriers such as the blood-brain barrier. acs.org The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, a crucial interaction for the binding of molecules to the active sites of enzymes and receptors. researchgate.net For these reasons, the morpholine ring is frequently incorporated into bioactive molecules to fine-tune their properties for desired therapeutic outcomes. sci-hub.seresearchgate.net
Evolution of Research Trajectories for 4-Phenylmorpholine Derivatives
Research into this compound and its derivatives has evolved to explore a wide range of applications. Initially recognized as a versatile chemical intermediate, its derivatives have become subjects of extensive investigation in medicinal chemistry. chemimpex.com Structure-activity relationship (SAR) studies have often highlighted the importance of the this compound moiety for the biological activity of certain compound series. sci-hub.sesci-hub.se
The research has branched into several key areas:
Antimicrobial and Antifungal Agents: this compound derivatives have been reported to possess antimicrobial and antifungal activities. tandfonline.comtandfonline.com For example, the synthesis of novel 1,3-thiazine-2-amines incorporating a morpholine nucleus has been explored for this purpose. tandfonline.com
Central Nervous System (CNS) Activity: The core structure is found in compounds being investigated for CNS applications. tandfonline.comtandfonline.com The ability of the morpholine ring to improve brain permeability makes it a valuable component in the design of neuroactive compounds. acs.org
Anticancer Research: In the search for new anticancer agents, SAR studies have pointed to the significance of the this compound structure. sci-hub.sesci-hub.se For instance, a series of benzisothiazole substituted morpholine derivatives were assessed against Jurkat T cell lines, with the this compound derivative showing high potency. sci-hub.se
Catalysis: Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination and C-H olefination, have utilized this compound as a substrate to produce functionalized aniline (B41778) derivatives. rsc.orgacs.org
This evolution reflects a deepening understanding of how the this compound scaffold can be modified to achieve specific chemical and biological functions.
Table 2: Selected Research on this compound Derivatives
| Derivative Class | Research Focus | Relevant Findings |
|---|---|---|
| Thiazine-Substituted Morpholines | Antimicrobial Activity | This compound derivatives are noted for their potential antimicrobial properties, forming the basis for synthesizing new thiazine (B8601807) compounds. tandfonline.com |
| Pyrimidin-2-amine Derivatives | Microbiological Evaluation | Synthesis of 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines has been undertaken to evaluate their antimicrobial potential. tandfonline.com |
| Benzisothiazole Derivatives | Anticancer Activity | SAR studies identified a this compound derivative as a highly potent compound against Jurkat T cell lines. sci-hub.sesci-hub.se |
| Chalcone-Substituted Morpholines | Anticancer Activity | Chalcone (B49325) derivatives incorporating a morpholine structure have been evaluated against C6 and HeLa cancer cell lines. sci-hub.se |
| 4-Phenyl-3-morpholinone | Pharmaceutical Intermediate | This derivative is prepared by the oxidation of this compound and serves as a key precursor in the synthesis of other complex molecules. mdpi.comgoogle.com |
Interdisciplinary Research Relevance of this compound
The application of this compound is not confined to a single area of chemistry but extends across multiple disciplines, highlighting its interdisciplinary relevance. who.int This versatility is rooted in its foundational structure, which allows it to serve as a building block or functional component in diverse molecular architectures. chemimpex.com
Medicinal and Pharmaceutical Chemistry: this compound is a crucial intermediate in the synthesis of a wide array of pharmaceuticals. chemimpex.com Its derivatives have been investigated for antimicrobial, anti-inflammatory, and CNS activities. tandfonline.com The compound is a precursor for more complex molecules like 4-(4-nitrophenyl)-3-morpholinone, an intermediate used in the synthesis of drugs such as the anticoagulant rivaroxaban. mdpi.comgoogle.com
Catalysis and Organic Synthesis: In the field of catalysis, this compound serves as a substrate in advanced cross-coupling reactions. rsc.org For instance, it has been used in palladium-catalyzed Buchwald-Hartwig amination and para-selective C-H olefination reactions to create complex aniline derivatives. rsc.orgacs.org It also serves as a ligand in coordination chemistry, forming complexes with transition metals that possess catalytic properties. ontosight.ai
Materials Science: The compound and its derivatives are explored in materials science. ontosight.aiambeed.com Research includes the development of new materials with enhanced properties like thermal stability and conductivity. ontosight.ai Furthermore, large-scale deuteration of this compound using iron catalysts has been demonstrated, showcasing its utility in creating isotopically labeled compounds for research and development. researchgate.net
Agrochemicals: this compound is used as an intermediate in the formulation of agrochemicals, such as pesticides and herbicides, where it can contribute to their stability and effectiveness. chemimpex.com
The broad utility of this compound underscores its importance as a versatile chemical that bridges fundamental organic synthesis with applied research in medicine, materials, and agriculture.
Table 3: Interdisciplinary Applications of this compound
| Field | Application | Example |
|---|---|---|
| Medicinal Chemistry | Pharmaceutical Intermediate | Precursor for 4-(4-aminophenyl)-3-morpholinone, a component in drug synthesis. google.com |
| Organic Synthesis | Reaction Substrate | Used in palladium-catalyzed C-H olefination of aniline derivatives. acs.org |
| Catalysis | Ligand Chemistry | Forms complexes with transition metals for catalytic applications. ontosight.ai |
| Materials Science | Isotope Labeling | Scalable deuteration for producing labeled compounds for drug discovery research. researchgate.net |
| Agrochemicals | Formulation Intermediate | Used in the development of effective and stable pesticides and herbicides. chemimpex.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-phenylmorpholine | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C10H13NO/c1-2-4-10(5-3-1)11-6-8-12-9-7-11/h1-5H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHQRDEDZJIFJAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059057 | |
| Record name | Morpholine, 4-phenyl- | |
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Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92-53-5 | |
| Record name | 4-Phenylmorpholine | |
| Source | CAS Common Chemistry | |
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| Record name | N-Phenylmorpholine | |
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| Record name | 4-Phenylmorpholine | |
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| Record name | Morpholine, 4-phenyl- | |
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| Record name | Morpholine, 4-phenyl- | |
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| Record name | 4-phenylmorpholine | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | N-PHENYLMORPHOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Synthetic Methodologies and Chemical Derivatization of 4 Phenylmorpholine
Catalytic Approaches to 4-Phenylmorpholine Synthesis
The formation of the C-N bond between an aryl group and morpholine (B109124) is a cornerstone of synthesizing this compound. Transition-metal catalysis, particularly the Buchwald-Hartwig amination, has become a prevalent and versatile method for this transformation. rsc.org These reactions typically involve the coupling of an aryl halide or sulfonate with morpholine in the presence of a palladium or copper catalyst. rsc.orgnanochemres.org
Transition-Metal Catalyzed Amination Reactions
The synthesis of this compound is frequently achieved through the palladium- or copper-catalyzed N-arylation of morpholine. rsc.org The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a highly versatile method for forging aryl C-N bonds and is regularly employed in the synthesis of compounds like this compound. rsc.org This reaction has seen continuous development in terms of substrate scope, ligands, and catalytic systems. rsc.org
Copper-catalyzed methods also provide a viable route. One procedure describes the copper(II) chloride-catalyzed electrophilic amination of a diphenylzinc (B92339) reagent with 4-benzoyloxymorpholine to produce this compound. orgsyn.orgorgsyn.org This method is noted for its mild reaction conditions and straightforward acid/base extractive workup for product purification. orgsyn.orgorgsyn.org Another approach utilizes copper iodide nanoparticles (CuI-NPs) for the N-arylation of morpholine with bromobenzene, achieving high yields in water as a solvent. rsc.org
Mechanochemical methods have also been developed, offering an operationally simple and often solvent-less approach. A robust method for the Buchwald-Hartwig amination of secondary amines, including morpholine, uses a Pd-PEPPSI catalyst system under ball-milling conditions, which can be performed under an air atmosphere. rsc.org
| Catalyst System | Reactants | Base | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| Cu(II) chloride | 4-Benzoyloxymorpholine, Diphenylzinc | N/A (Workup with NaHCO₃, HCl, NaOH) | Tetrahydrofuran (THF) | 0°C to ambient temp. | 67-71% | orgsyn.orgorgsyn.org |
| Pd-PEPPSI-iPent | Chlorobenzene, Morpholine | Potassium tert-butoxide | None (Ball-milling) | 30 Hz, 3 hours | 56% | rsc.org |
| Nickel / bipyridine | Bromobenzene, Morpholine | N/A (Electrochemical) | Isopropanol | Alternating Current | 74% (isolated) | acs.org |
| CuI Nanoparticles | Bromobenzene, Morpholine | NaOH | Water | Reflux | 92% | rsc.org |
| SPION-A-Pd(EDTA) | Bromobenzene, Morpholine | NaO-tBu | DMSO | 120°C | 94% | nanochemres.org |
Ligand Design in Catalytic Synthesis
The success and generality of transition-metal catalyzed aminations are heavily dependent on the design of the ancillary ligands that coordinate to the metal center. acs.org For palladium-catalyzed N-arylation, several classes of phosphine (B1218219) ligands have proven to be broadly effective, including monodentate trialkylphosphines, dialkylbiarylphosphines, and various bidentate ligands like BINAP and Xantphos. acs.org
A notable ligand developed for chemoselective Buchwald-Hartwig amination is N-(2-(di(1-adamantyl)phosphino)phenyl)morpholine (Mor-DalPhos). organic-chemistry.orgacs.org This ligand, when combined with a palladium precursor like [Pd(cinnamyl)Cl]₂, enables the selective monoamination of aryl chlorides. organic-chemistry.org The design of Mor-DalPhos, which incorporates a morpholine moiety itself, is crucial for its catalytic performance. Studies comparing Mor-DalPhos with its isomer, p-Mor-DalPhos, where the phosphino (B1201336) and morpholino groups are para-disposed on the phenyl ring, revealed divergent reactivity, underscoring the importance of the ortho-relationship between the phosphorus and nitrogen donors for achieving specific chemoselectivity. organic-chemistry.orgacs.org The use of specific dialkylbiaryl phosphine ligands such as RuPhos has also been shown to be effective for the arylation of secondary amines with aryl chlorides. mit.edu
Mechanistic Elucidation of Catalytic Pathways
The generally accepted mechanism for the palladium-catalyzed Buchwald-Hartwig C-N cross-coupling reaction involves a catalytic cycle. rsc.orgsyr.edu The cycle commences with the oxidative addition of an aryl halide to a low-valent Pd(0)-ligand complex, forming a Pd(II) intermediate. This is followed by the coordination of the amine and subsequent deprotonation by a base to form a palladium amido complex. syr.edu The final step is reductive elimination from this complex, which releases the N-arylated amine product (this compound) and regenerates the active Pd(0) catalyst, allowing the cycle to continue. rsc.orgsyr.edu
Mechanistic studies have provided deeper insights into this process. For the Buchwald-Hartwig reaction of morpholine, the formation of a "cocktail"-type catalytic system has been demonstrated, involving both molecular complexes and nanoparticles. researchgate.net Furthermore, investigations into palladium precatalysts, such as [(Np₃P)Pd(Ar)Br]₂ and their amine adducts, have explored the generation of the catalytically active LPd(0) species. nsf.gov It was found that amine adducts, like (Np₃P)Pd(Ar)(morpholine)Br, exhibit lower activity because the base-promoted reductive elimination to form the active Pd(0) species is slow. nsf.gov The steric properties of the ligands and substrates play a critical role in the efficiency of the catalytic cycle, particularly in the reductive elimination step. syr.edu
Functionalization and Derivatization Strategies
Beyond its synthesis, this compound serves as a scaffold for creating more complex molecules through functionalization and derivatization. These strategies include introducing substituents onto the phenyl ring or modifying the core structure isotopically.
Synthesis of Substituted this compound Analogs
The synthesis of substituted this compound analogs allows for the modulation of the compound's properties. These analogs can be prepared either by starting with substituted precursors or by functionalizing the this compound core.
For example, 4-(4-(trifluoromethyl)phenyl)morpholine has been synthesized via a nickel-catalyzed cross-coupling of morpholine with 4-bromobenzotrifluoride. acs.org Another important class of derivatives is aminophenylmorpholines. A series of 4-(2-aminophenyl)morpholines has been synthesized, which can then be converted into various Schiff bases. researchgate.net
A multi-step synthesis can be used to produce analogs with different functionalities and on different positions of the morpholine ring. The synthesis of 4-(4-aminophenyl)morpholin-3-one, a key intermediate for certain pharmaceuticals, is achieved by first preparing 4-phenylmorpholin-3-one (B154935). google.com This intermediate is then nitrated using a mixed acid (nitric acid-sulfuric acid) to yield 4-(4-nitrophenyl)morpholin-3-one, which is subsequently reduced to the final amino product. google.com
| Compound Name | Synthetic Strategy | Key Reagents | Reference |
|---|---|---|---|
| 4-(4-(Trifluoromethyl)phenyl)morpholine | Nickel-catalyzed C-N coupling | Morpholine, 4-bromobenzotrifluoride, NiBr₂·bipyridine | acs.org |
| 4-(2-Aminophenyl)morpholine | C-N coupling followed by reduction | 1-fluoro-2-nitrobenzene, Morpholine, Pd/C, Hydrazine hydrate | researchgate.net |
| 4-(4-Aminophenyl)morpholin-3-one | Nitration followed by reduction of a precursor | 4-Phenylmorpholin-3-one, HNO₃/H₂SO₄, Hydrogenation catalyst (e.g., Pd/C) | google.com |
Preparation of Deuterated this compound Derivatives
Isotopic labeling, particularly deuteration, is a critical tool in pharmaceutical development for studying metabolism. researchgate.net this compound has been used as a benchmark substrate for developing new deuteration methodologies because it offers the possibility of isotopic exchange on both the aromatic phenyl ring and the aliphatic morpholine ring. nih.govuni-rostock.de
A highly scalable and selective method for the deuteration of (hetero)arenes utilizes a nanostructured iron catalyst prepared from cellulose (B213188) and iron salts. researchgate.netnih.gov This system uses inexpensive deuterium (B1214612) oxide (D₂O) as the deuterium source under hydrogen pressure. nih.gov Using this method, kilogram-scale synthesis of deuterium-labeled this compound has been achieved with over 95% deuterium incorporation. nih.govresearchgate.net
The choice of catalyst can influence the position of deuteration. While the iron-based catalyst allows for broad labeling, standard heterogeneous catalysts like palladium on carbon (Pd/C) in D₂O lead to more specific deuterium incorporation, primarily at the α-position relative to the nitrogen atom on the morpholine ring. nih.gov
| Catalyst | Deuterium Source | Conditions | Selectivity / Outcome | Reference |
|---|---|---|---|---|
| Nanostructured Iron Catalyst | D₂O | H₂ pressure | Selective deuteration of the phenyl ring and heterocycle; >95% D-incorporation | researchgate.netnih.gov |
| Palladium on Carbon (Pd/C) | D₂O | Not specified | Deuterium incorporation at the α-position of the nitrogen on the morpholine ring | nih.gov |
Formation of this compound-Based Heterocycles
The this compound scaffold is a valuable building block for the synthesis of more complex heterocyclic systems. The reactivity of the core and its substituents allows for the construction of various fused and appended rings, leading to novel chemical entities.
Synthesis of 1,3-Thiazine-2-amine Derivatives
A notable synthetic route to producing 1,3-thiazine-2-amine derivatives incorporates the this compound moiety. The process begins with the synthesis of chalcone (B49325) intermediates, specifically (E)-1-(4-morpholinophenyl)-3-aryl-prop-2-en-1-ones. These are prepared via a Claisen-Schmidt condensation reaction between 1-(4-morpholinophenyl)ethanone and various substituted benzaldehydes in the presence of an alcoholic sodium hydroxide (B78521) solution. tandfonline.com
The subsequent and final step involves the cyclization of these chalcone intermediates with thiourea (B124793). tandfonline.com This reaction is conducted in refluxing ethanol (B145695) with the portion-wise addition of potassium hydroxide, yielding the target 4-(4-morpholinophenyl)-6-aryl-6H-1,3-thiazin-2-amines. tandfonline.comresearchgate.net The products are then purified using column chromatography. tandfonline.com This method provides a reliable pathway to a series of novel thiazine (B8601807) derivatives containing the this compound structure. tandfonline.comrsc.org
Table 1: Synthesis of 4-(4-Morpholinophenyl)-6-aryl-6H-1,3-thiazin-2-amine Derivatives
| Compound No. | Aryl Substituent (Ar) | Yield (%) |
|---|---|---|
| 20 | Phenyl | 78 |
| 21 | 4-Methylphenyl | 72 |
| 22 | 4-Chlorophenyl | 75 |
| 23 | 4-Methoxyphenyl | 69 |
| 24 | 4-Fluorophenyl | 71 |
| 25 | 4-Bromophenyl | 68 |
| 26 | 3-Nitrophenyl | 65 |
| 27 | 2,4-Dichlorophenyl | 62 |
| 28 | 2-Fluorophenyl | 67 |
Data sourced from research on the synthesis of novel 1,3-thiazine-2-amines. tandfonline.com
Synthesis of Pyrimidin-2-amine Derivatives
Utilizing the same chalcone intermediates, (E)-1-(4-morpholinophenyl)-3-aryl-prop-2-en-1-ones, a series of pyrimidin-2-amine derivatives can be synthesized. tandfonline.comtandfonline.com The synthesis of the chalcones is achieved by reacting 1-(4-morpholinophenyl)ethanone with substituted benzaldehydes. tandfonline.comtandfonline.com
The transformation into the pyrimidine (B1678525) structure is accomplished by treating the chalcone intermediates with guanidine (B92328) nitrate (B79036) in refluxing ethanol for several hours, using sodium hydroxide as a base. tandfonline.comtandfonline.com This cyclization reaction produces the desired 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines. tandfonline.comtandfonline.com This synthetic strategy has also been adapted for microwave-assisted synthesis using guanidine hydrochloride. tsijournals.com
Table 2: Synthesis of 4-(4-Morpholinophenyl)-6-arylpyrimidin-2-amine Derivatives
| Compound No. | Aryl Substituent (Ar) | Yield (%) |
|---|---|---|
| 20 | Phenyl | 75 |
| 21 | 4-Methylphenyl (p-tolyl) | 78 |
| 22 | 4-Chlorophenyl | 72 |
| 23 | 4-Methoxyphenyl | 71 |
| 24 | 4-Fluorophenyl | 69 |
| 25 | 4-Bromophenyl | 70 |
| 26 | 3-Nitrophenyl | 65 |
| 27 | 2,4-Dichlorophenyl | 68 |
| 28 | 2-Fluorophenyl | 66 |
Data sourced from research on the synthesis and analysis of 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines. tandfonline.com
Formation of Related Amide and Carboxamide Structures
The this compound framework can be derivatized to form various amide and carboxamide structures. One direct approach is the oxidation of this compound to create an internal amide, or lactam. The synthesis of 4-phenylmorpholin-3-one is achieved by reacting this compound with chloroacetyl chloride. asianpubs.org This resulting lactam can then undergo further reactions, such as nitration to form 4-(4-nitrophenyl)morpholin-3-one, which is a key intermediate for various pharmaceutical agents. asianpubs.orggoogle.com The reduction of the nitro group subsequently yields 4-(4-aminophenyl)morpholin-3-one. asianpubs.org
Carboxamide derivatives can also be synthesized. For instance, N-(4-((4-fluorophenyl)carbamoyl)phenyl)morpholine-4-carboxamide can be prepared through carbamoyl (B1232498) coupling reactions. vulcanchem.com This involves reacting an intermediate like 4-aminophenyl morpholine-4-carboxamide (B177924) with 4-fluorophenyl isocyanate, often using a coupling agent such as EDCl/HOBt to facilitate the amide bond formation. vulcanchem.com
Scalable Synthetic Protocols for this compound and its Derivatives
The development of scalable synthetic methods is crucial for the industrial application of this compound and its derivatives. Research has demonstrated the feasibility of producing these compounds on a large scale.
A notable example is the scalable and selective deuteration of this compound. nih.gov A nanostructured iron catalyst, prepared from cellulose and iron salts, enables the H/D exchange using inexpensive D₂O under hydrogen pressure. nih.gov This method has been successfully applied on a kilogram scale. In one large-scale reaction, over 1 kg of this compound was deuterated using the same batch of catalyst, achieving over 95% deuterium-labeling with a high yield. nih.govresearchgate.net The general procedure for a large-scale reaction involves adding the Fe-Cellulose catalyst, this compound, and deuterium oxide to a steel autoclave, pressurizing it with hydrogen, and heating for an extended period. nih.gov
Furthermore, a biocatalytic route has been developed for the enantioselective synthesis of (S)-3-(4-(trifluoromethyl)phenyl)morpholine, a derivative of this compound. digitellinc.com This process, which employs an imine reductase (IRED) as the key step, has been scaled to produce over 180 kg of the intermediate with high yield and enantioselectivity. digitellinc.com Such biocatalytic methods represent a highly efficient and scalable approach for producing chiral derivatives.
Advanced Spectroscopic Characterization of 4 Phenylmorpholine
Electronic Absorption Spectroscopy (UV-Vis) Studies
Ultraviolet-Visible (UV-Vis) spectroscopy investigates the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. ajol.info For 4-Phenylmorpholine, these studies reveal significant information about its electronic structure and how it is influenced by its surroundings.
The polarity of the solvent environment can significantly influence the electronic absorption spectrum of a molecule. Studies on this compound have been conducted in solvents of varying polarities, such as cyclohexane (B81311) (non-polar), 1,2-dichloroethane, and methanol (B129727) (polar), to observe these effects. ajol.infoajol.info As the polarity of the solvent increases, the dipole moment of this compound also increases. researchgate.net For instance, the calculated dipole moment is lowest in cyclohexane and highest in methanol, indicating a greater charge distribution in polar solvents. ajol.inforesearchgate.net This suggests that the ground state of the molecule is more polar than its excited state and is thus more stabilized by polar solvents, leading to shifts in the absorption maxima. ajol.info Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) have shown a strong agreement with experimental results for this compound. ajol.inforesearchgate.net
The intensity of an electronic transition is quantified by its molar absorptivity (ε) and oscillator strength (f). Molar absorptivity is a measure of how strongly a chemical species absorbs light at a given wavelength, while the oscillator strength is a dimensionless quantity that represents the probability of a particular electronic transition. ajol.info These parameters have been determined for this compound in different solvents. ajol.inforesearchgate.net
Quantum chemical calculations have been employed to determine the oscillator strength for the singlet excited states of this compound. ajol.info Theoretical analysis using the TD-DFT/B3LYP/6-31G* method predicted three electronic transitions (from the ground state S₀ to excited states S₁, S₂, and S₃), with the oscillator strength following the order: f(S₀→S₃) > f(S₀→S₂) > f(S₀→S₁). ajol.info
Table 1: Experimental Electronic Absorption Data for this compound in Various Solvents
| Solvent | Wavenumber (cm⁻¹) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Oscillator Strength (f) |
|---|---|---|---|
| Cyclohexane | 37174 | 1480 | 0.031 |
| 42194 | 8900 | 0.160 | |
| 1,2-Dichloroethane | 37453 | 1700 | 0.038 |
| 42016 | 9800 | 0.170 | |
| Methanol | 37174 | 1840 | 0.041 |
| 42016 | 10200 | 0.190 |
This data is derived from a study by Oladipo, S.D., et al. researchgate.net
The electronic spectra of this compound exhibit bands that are assigned to both n→π* (n to pi-star) and π→π* (pi to pi-star) transitions. ajol.inforesearchgate.net The n→π* transition involves the excitation of an electron from a non-bonding orbital (like the lone pair on the nitrogen or oxygen atom) to an antibonding π* orbital. The π→π* transition involves the excitation of an electron from a bonding π orbital to an antibonding π* orbital, typically associated with the phenyl ring. nih.gov
In this compound, theoretical calculations predicted one intense band and two less intense bands in all solvents studied. researchgate.net The bands with low oscillator strengths are characteristic of forbidden transitions, often associated with n→π* transitions. researchgate.net The more intense bands are assigned to the allowed π→π* transitions. researchgate.net Specifically, the lower energy bands observed around 37,174-37,453 cm⁻¹ are identified as n→π* transitions, while the higher energy, more intense bands around 42,000 cm⁻¹ are attributed to π→π* transitions. researchgate.net
Determination of Molar Absorptivities and Oscillator Strengths
Vibrational Spectroscopy (FT-IR) Analysis
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups and elucidating the structure of a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
A common practice in modern spectroscopic analysis involves correlating experimentally obtained FT-IR spectra with spectra simulated using computational methods, such as Density Functional Theory (DFT). nih.gov For molecules similar to this compound, studies have utilized the B3LYP method with basis sets like 6-311++G(d,p) to calculate theoretical vibrational wavenumbers. nih.govresearchgate.net These calculated frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, allowing for a more accurate comparison with experimental data. researchgate.net This correlational approach allows for the confident assignment of complex vibrational bands in the experimental spectrum. While specific correlational studies for this compound were not detailed in the searched literature, this established methodology is routinely applied to related structures. nih.govresearchgate.net
Potential Energy Distribution (PED) analysis is a theoretical method used to provide a detailed and quantitative assignment of vibrational modes observed in an FT-IR spectrum. researchgate.netasianpubs.org It breaks down each normal mode of vibration into contributions from various internal coordinates (such as bond stretching, angle bending, and torsions). nih.gov This allows researchers to understand the exact nature of the atomic motions responsible for each absorption band. Software such as VEDA4 is commonly used to perform PED calculations. nih.govresearchgate.net For a molecule like this compound, a PED analysis would precisely characterize vibrations such as C-H stretching of the phenyl and morpholine (B109124) rings, C-N and C-O stretching, and various ring deformation modes.
Table 2: Representative Vibrational Mode Assignments for this compound Based on General FT-IR Data and PED Principles
| Wavenumber (cm⁻¹) | Assignment | Nature of Vibration (Based on PED Principles) |
|---|---|---|
| ~3050-3000 | Aromatic C-H stretch | Phenyl C-H stretching |
| ~2960-2850 | Aliphatic C-H stretch | CH₂ symmetric and asymmetric stretching in morpholine ring |
| ~1600, ~1490 | C=C stretch | Aromatic ring skeletal vibrations |
| ~1450 | CH₂ scissoring | CH₂ bending in morpholine ring |
| ~1240 | Aryl C-N stretch | Stretching of the bond between the phenyl group and nitrogen |
| ~1115 | C-O-C stretch | Asymmetric stretching of the morpholine ether linkage |
| ~820 | C-H out-of-plane bend | Phenyl ring C-H wagging |
Note: This table is a representative illustration of expected vibrational assignments. Precise wavenumbers and PED contributions would require a specific experimental and computational study on this compound.
Correlational Analysis of Experimental and Simulated Spectra
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR studies provide detailed information about its molecular framework.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis
The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the protons of the phenyl group and the morpholine ring. The aromatic protons typically appear as a complex multiplet in the downfield region, a result of their distinct chemical environments. The protons on the morpholine ring exhibit signals that are influenced by the neighboring oxygen and nitrogen atoms.
In a typical ¹H NMR spectrum recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d6), the protons on the morpholine ring show two distinct triplets. rsc.org The protons of the two methylene (B1212753) groups adjacent to the nitrogen atom (-N-CH₂-) are observed as a triplet at approximately 3.11 ppm. rsc.org The protons of the two methylene groups adjacent to the oxygen atom (-O-CH₂-) appear as another triplet at around 3.83 ppm. rsc.org The phenyl protons resonate as multiplets in the range of 6.80 to 7.30 ppm. rsc.org The integration of these signals corresponds to the number of protons in each environment (4H for the morpholine protons and 5H for the phenyl protons).
| Proton Environment | Chemical Shift (δ) in ppm (Solvent: DMSO-d6) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| -N-(CH₂)₂- | 3.11 | Triplet (t) | 4.5 |
| -O-(CH₂)₂- | 3.83 | Triplet (t) | 4.6 |
| Aromatic (C₆H₅) | 6.80-7.30 | Multiplet (m) | N/A |
Data sourced from The Royal Society of Chemistry. rsc.org
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis
The ¹³C NMR spectrum of this compound provides information on the different carbon environments within the molecule. In a spectrum recorded in DMSO-d6, the carbon atoms of the morpholine ring appear in the aliphatic region, while the phenyl carbons are found in the aromatic region. rsc.org
The two equivalent carbons of the methylene groups attached to the nitrogen atom (-N-CH₂) typically resonate at approximately 49.0 ppm. rsc.org The two equivalent carbons of the methylene groups adjacent to the oxygen atom (-O-CH₂) are shifted further downfield due to the oxygen's electronegativity, appearing at around 66.7 ppm. rsc.orgacdlabs.com The phenyl group exhibits four distinct signals: a signal for the ipso-carbon (the carbon attached to the nitrogen) at about 151.2 ppm, and signals for the ortho, meta, and para carbons at approximately 115.3 ppm, 129.0 ppm, and 119.5 ppm, respectively. rsc.org
| Carbon Environment | Chemical Shift (δ) in ppm (Solvent: DMSO-d6) |
|---|---|
| -N-CH₂- | 49.0 |
| -O-CH₂- | 66.7 |
| Aromatic (ortho) | 115.3 |
| Aromatic (para) | 119.5 |
| Aromatic (meta) | 129.0 |
| Aromatic (ipso) | 151.2 |
Data sourced from The Royal Society of Chemistry. rsc.org
Application of Gauge Independent Atomic Orbital (GIAO) Approach for NMR Prediction
The Gauge-Independent Atomic Orbital (GIAO) method is a computational approach widely used for the prediction of NMR chemical shifts. researchgate.net This method, often employed within the framework of Density Functional Theory (DFT), allows for the theoretical calculation of magnetic shielding tensors for each nucleus in a molecule. researchgate.netscience.gov These calculated values can then be converted into chemical shifts that can be compared with experimental data, aiding in signal assignment and structure verification.
For complex molecules containing the this compound moiety, the GIAO approach has been successfully applied to evaluate ¹H and ¹³C NMR chemical shifts. researchgate.net The process involves optimizing the molecular geometry at a specific level of theory and basis set, followed by the GIAO calculation to obtain the theoretical chemical shifts. researchgate.netresearchgate.net Studies on related compounds have shown a good correlation between the experimental NMR data and the chemical shifts predicted by the GIAO method, confirming its utility in the structural analysis of phenylmorpholine-containing structures. researchgate.net
Mass Spectrometry (MS) Characterization
Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns. For this compound, which has a molecular weight of approximately 163.22 g/mol , Electrospray Ionization (ESI) and Electron Ionization (EI) are common MS techniques used for its characterization. nih.govnist.gov
In ESI-MS, this compound is typically observed as the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 164. rsc.org Under Electron Ionization (EI) conditions, the molecular ion [M]⁺ is observed at m/z 163. nih.govrsc.org The fragmentation pattern provides significant structural clues. A major fragment ion is consistently observed at m/z 105, which corresponds to the [C₆H₅N=CH₂]⁺· ion, formed through the cleavage of the morpholine ring. rsc.org Other significant fragments include ions at m/z 104 (from the loss of a hydrogen atom from the m/z 105 fragment), m/z 77 (corresponding to the phenyl cation, C₆H₅⁺), and m/z 51. nih.govrsc.org
X-ray Diffraction Studies of Crystalline this compound Compounds
X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. While detailed crystallographic data for the parent this compound is not widely published, studies on its derivatives provide insight into the conformational properties and intermolecular interactions of the this compound scaffold.
For instance, the crystal structure of N-(4-(6,7-dimethoxyquinolin-4-yloxy)phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide, which contains a morpholine group, has been analyzed, revealing the existence of different polymorphic forms distinguished by their X-ray diffraction patterns. vulcanchem.com In another study, the molecular structure of a palladium complex containing a di-(2-picolyl)amine fragment and a phenylmorpholine moiety was determined by X-ray crystallography, confirming a square-planar geometry around the palladium center. science.gov These studies on crystalline compounds incorporating the this compound unit demonstrate how the morpholine ring adopts specific conformations, often a chair form, and participates in various intermolecular interactions, such as hydrogen bonding, which are crucial for the packing of molecules in the crystal lattice. sci-hub.se
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern chemical research, enabling the prediction of molecular properties with remarkable accuracy. For 4-Phenylmorpholine, these methods have been employed to elucidate its three-dimensional structure, electronic transitions, and orbital characteristics.
Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. In studies of this compound, structural optimizations have been performed at the DFT level, commonly using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a 6-31G* basis set. researchgate.net These calculations are typically carried out without any symmetry constraints to ensure an unbiased search for the lowest energy structure. researchgate.net The successful optimization is confirmed by frequency calculations, where the absence of imaginary vibrational modes indicates that a true local minimum on the potential energy surface has been located. researchgate.net This process provides precise information on bond lengths, bond angles, and dihedral angles that define the molecule's conformation.
To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is utilized. This method is effective for calculating the electronic absorption spectra of molecules. For this compound, TD-DFT calculations, often performed with the TD-SCF/B3LYP functional and basis sets like 6-31G* or 6-311++G(d,p), have been used to predict its electronic transitions. researchgate.netvulcanchem.comajol.infonih.gov
Theoretical studies have identified that the absorption bands observed in the UV-visible spectrum of this compound correspond to both n→π* and π→π* electronic transitions. researchgate.netajol.info These calculations of oscillator strengths and singlet excited states show a strong agreement with experimental spectroscopic data, validating the accuracy of the theoretical models for this compound. researchgate.netajol.info
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability. ajchem-a.com A smaller energy gap generally implies that less energy is required to excite an electron to a higher energy state, suggesting higher chemical reactivity. nih.gov
For derivatives of this compound, the HOMO-LUMO energy gap has been studied using DFT calculations at the B3LYP/6-311++G(d,p) level. nih.gov In one study on a related derivative, the theoretical band gap was found to be 4 eV, which suggests the molecule is both stable and reactive. scilit.comasianpubs.org These computations demonstrate that charge transfer occurs within the molecule and are fundamental to predicting its reactivity. nih.gov
The dipole moment and dihedral angles are crucial parameters that describe a molecule's polarity and three-dimensional shape. Theoretical calculations using DFT have been employed to determine these properties for this compound, particularly exploring how they are influenced by the solvent environment. researchgate.netajol.info
Studies have shown that both the dipole moment and the key dihedral angle of this compound increase as the polarity of the solvent increases. ajol.infoajol.info This indicates that the molecule's conformation and charge distribution are sensitive to its environment. For instance, calculations show the dipole moment is lowest in a nonpolar solvent like cyclohexane (B81311) and highest in a polar solvent like methanol (B129727). ajol.inforesearchgate.net This increased dipole moment in polar solvents suggests a greater charge distribution, potentially leading to higher reactivity. ajol.info When compared to a similar molecule, 1-phenylpyrrole, this compound is predicted to be more planar. ajol.infoajol.info
| Solvent | Total Energy (a.u.) | Dipole Moment (D) | Dihedral Angle (°) |
|---|---|---|---|
| Cyclohexane | -441.2223 | 1.7047 | 143.39 |
| 1,2-dichloroethane | -441.2270 | 1.9641 | 143.58 |
| Methanol | -444.2283 | 2.0049 | 144.68 |
Calculation of Molecular Orbitals: HOMO and LUMO Energy Gaps
Electron Density and Charge Distribution Analyses
Understanding the distribution of electrons within a molecule is key to identifying its reactive sites. Computational analyses provide methods to quantify the partial charges on each atom, offering a map of the molecule's electrostatic potential.
Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges on the atoms of a molecule. wikipedia.org It partitions the total electron population among the different atoms based on the contribution of their atomic orbitals to the molecular orbitals. uni-muenchen.de This analysis provides insight into the charge levels on different atoms, such as the nitrogen and oxygen atoms within the morpholine (B109124) ring of this compound. nih.govresearchgate.net
While it is a widely used method, Mulliken analysis is known to have limitations, including a significant dependence on the basis set used in the calculation. wikipedia.org Despite these drawbacks, it serves as a valuable tool for obtaining a qualitative understanding of charge distribution and identifying regions of a molecule that are electron-rich or electron-deficient, which is crucial for predicting chemical reactivity. researchgate.net
Natural Population Analysis (NPA)
Natural Population Analysis (NPA) is a computational method used to calculate the distribution of electron density on the atoms within a molecule. This provides a more accurate representation of atomic charges compared to other methods like Mulliken population analysis. The analysis is derived from the Natural Bond Orbital (NBO) framework and offers insights into the charge distribution arising from the interplay of the phenyl and morpholine rings.
Electrostatic Potential (ESP) Mapping and Active Site Prediction
Electrostatic Potential (ESP) mapping is a valuable computational tool that illustrates the three-dimensional charge distribution of a molecule. bohrium.com It helps in predicting how a molecule will interact with other charged species, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). The ESP map is color-coded, typically with red indicating regions of negative potential and blue indicating regions of positive potential. These maps are instrumental in predicting sites for hydrogen bonding and other non-covalent interactions.
In studies of derivatives like N-phenylmorpholine-4-carboxamide benzene-1,2-diamine, ESP analysis has been employed to identify the molecule's size, shape, charge density distribution, and reactive sites. researchgate.netresearcher.lifenih.govresearchgate.net For these larger, more complex molecules, the ESP maps provide a comprehensive picture of their potential interaction sites, which are influenced by the combined electronic effects of the this compound fragment and the additional functional groups.
Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Studies
The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are quantum chemical tools used to visualize regions of high electron localization, which are characteristic of chemical bonds and lone pairs. numberanalytics.com An ELF value close to 1 signifies a high degree of electron localization, typical for covalent bonds and lone pairs, while lower values suggest more delocalized, "electron-gas-like" regions. numberanalytics.com LOL provides a complementary perspective on electron localization.
A detailed ELF and LOL analysis specifically for this compound is not found in the available scientific literature. However, these analyses have been performed on complex derivatives. For instance, in a study of 4-(4-(4,5-dihydro-5-(4-isopropylphenyl)-1H-pyrazol-3-yl)phenyl)morpholine, ELF and LOL studies were used to predict reactive sites by examining the electron-hole distribution. researchgate.netresearchgate.netscilit.comasianpubs.orgresearchgate.netresearchid.co Similarly, for N-phenylmorpholine-4-carboxamide benzene-1,2-diamine, ELF and LOL analyses were part of a broader computational investigation of its properties. researcher.lifenih.govnih.gov These studies underscore the utility of ELF and LOL in understanding the electronic structure of complex systems containing the this compound scaffold.
Natural Bond Orbital (NBO) Analysis for Molecular Stability and Reactivity
Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units (bonds and lone pairs). It is particularly useful for studying charge transfer interactions between filled donor and empty acceptor orbitals, which can be quantified by second-order perturbation theory to estimate their stabilization energy. These interactions are key to understanding molecular stability and reactivity.
While a comprehensive NBO analysis with stabilization energies for this compound is not explicitly detailed in available research, some insights into its reactivity can be gleaned from related computational studies. A study on the effects of solvents on the electronic absorption spectra of this compound calculated its dipole moment and dihedral angle in various solvents using Density Functional Theory (DFT) at the B3LYP/6-31G* level. researchgate.net The results indicated that both the dipole moment and the planarity of the molecule increase with the polarity of the solvent, suggesting that this compound is more reactive in polar solvents due to a higher charge distribution. researchgate.net
The calculated total energy, dipole moment, and dihedral angle of this compound in different solvents are presented in the table below. researchgate.net
| Solvent | Total Energy (a.u.) | Dipole Moment (Debye) | Dihedral Angle (°) |
| Cyclohexane | -516.331 | 2.15 | 165.46 |
| 1,2-Dichloroethane | -516.334 | 2.59 | 166.55 |
| Methanol | -516.334 | 2.62 | 166.55 |
In studies of this compound derivatives, NBO analysis has been a critical tool. For example, in N-phenylmorpholine-4-carboxamide benzene-1,2-diamine, NBO analysis was used to investigate molecular and bond strengths. researchgate.netresearcher.lifenih.govresearchgate.net For another derivative, 4-(4-(4,5-dihydro-5-(4-isopropylphenyl)-1H-pyrazol-3-yl)phenyl)morpholine, NBO analysis clarified donor-acceptor interactions within the molecule. researchgate.netresearchgate.netscilit.comasianpubs.orgresearchgate.netresearchid.co These applications on more complex structures highlight the power of NBO analysis in elucidating the electronic interactions that confer stability.
Non-linear Optical (NLO) Properties Prediction
Non-linear optical (NLO) materials are of significant interest for their potential applications in optoelectronics and photonics. Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules, such as the dipole moment (μ), polarizability (α), and first hyperpolarizability (β). A high hyperpolarizability value is indicative of a strong NLO response.
There is a lack of specific research findings detailing the predicted NLO properties for the this compound molecule itself. The investigation of NLO properties typically focuses on molecules with significant charge-transfer characteristics, often engineered with strong electron-donating and electron-accepting groups connected by a π-conjugated system. While this compound possesses a phenyl ring and a morpholine group, it is not typically considered a classic "push-pull" system for NLO applications.
However, computational studies on derivatives of this compound have explored their NLO potential. For instance, the NLO properties of N-phenylmorpholine-4-carboxamide benzene-1,2-diamine have been a subject of theoretical investigation. researchgate.netresearcher.lifenih.gov Similarly, studies on other complex organic molecules have used DFT to calculate NLO parameters like hyperpolarizability. researchgate.netscilit.comasianpubs.orgnih.gov These studies demonstrate the methodology used to predict NLO properties, but their results are specific to the complex derivatives and not to the parent this compound.
Computational Docking Studies for Molecular Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding affinity and interaction mode of a ligand with the active site of a protein.
There are no specific computational docking studies in the reviewed literature that focus solely on this compound as a ligand to explore its molecular interactions with various protein targets. Docking studies are highly specific to the ligand-protein pair being investigated.
However, the this compound scaffold is present in various molecules that have been the subject of docking studies. For example, derivatives such as 4-(4-(4,5-dihydro-5-(4-isopropylphenyl)-1H-pyrazol-3-yl)phenyl)morpholine have been docked against targets like prostate cancer to determine their biological behavior. researchgate.netresearchgate.netscilit.comasianpubs.orgresearchgate.netresearchid.co In another study, newly synthesized phenylmorpholine-linked aminotetrazoles and aryl tetrazoles were subjected to molecular docking against tubulin to investigate their mechanism of action as potential anticancer agents. These studies provide insights into how the broader molecules containing the this compound moiety can interact with biological targets, but the specific binding energies and interactions are a function of the entire molecular structure, not just the this compound fragment.
Chemical Reactivity and Reaction Mechanisms of 4 Phenylmorpholine
Influence of Solvent Polarity on Reactivity
The choice of solvent can profoundly impact the course and rate of chemical reactions involving 4-phenylmorpholine. The polarity of the solvent, in particular, has been shown to be a critical factor governing the compound's reactivity.
Studies combining experimental observations with quantum chemical calculations have demonstrated that the dipole moment of this compound increases with the polarity of the solvent. ajol.infoajol.inforesearchgate.net For instance, the calculated dipole moment is lowest in a nonpolar solvent like cyclohexane (B81311) and highest in the polar protic solvent methanol (B129727). ajol.inforesearchgate.net This increased dipole moment in polar solvents signifies a greater charge distribution, which in turn renders the molecule more reactive. ajol.inforesearchgate.net The stabilization of polar transition states or intermediates by polar solvents can lower the activation energy of a reaction, thus accelerating its rate.
This principle is clearly illustrated in the context of specific reactions. For example, in the Buchwald-Hartwig C-N coupling reaction to synthesize this compound from morpholine (B109124) and bromobenzene, the choice of solvent significantly affects the product yield. nanochemres.org Research has shown that polar aprotic solvents are favorable for this transformation. nanochemres.org A systematic study of different solvents revealed that the yield of this compound was substantially higher in highly polar solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) compared to less polar solvents such as dioxane and toluene. nanochemres.org
Effect of Solvent on the Buchwald-Hartwig Synthesis of this compound
| Entry | Solvent | Yield (%) |
|---|---|---|
| 1 | Dioxane | 43 |
| 2 | Toluene | 50 |
| 3 | DMF | 75 |
| 4 | DMSO | 90 |
Data from a study optimizing the synthesis of this compound, showing higher yields in more polar solvents. nanochemres.org
Furthermore, theoretical investigations into the ozonation of this compound have revealed that the activation energy for hydrogen abstraction decreases significantly as solvent polarity increases. researchgate.net DFT calculations showed the activation energy drops from 7.6 kcal/mol in a vacuum to 2.6 kcal/mol in dichloromethane (B109758) and further to 1.6 kcal/mol in the more polar acetonitrile (B52724). researchgate.net This computational finding explains the experimental observation of higher conversion rates in acetonitrile compared to dichloromethane, directly linking solvent polarity to enhanced reactivity through a lowered energy barrier. researchgate.net
Stereochemical Aspects of this compound Reactions
The stereochemistry of reactions involving the morpholine ring is a critical aspect, particularly when chiral centers are present or created. While this compound itself is achiral, its derivatives with substituents on the morpholine ring can exist as stereoisomers. Studies on such substituted morpholines provide insight into the conformational preferences and stereochemical outcomes of their reactions, which are applicable to the broader class of morpholine-containing compounds.
Research on methyl and phenyl-substituted morpholines, such as phendimetrazine (B1196318) (3,4-dimethyl-2-phenylmorpholine), has confirmed that these molecules preferentially adopt a chair conformation. cdnsciencepub.comcdnsciencepub.com The substituents, such as a methyl group, may be positioned either equatorially or axially, with the equatorial position generally being more stable. cdnsciencepub.com
The stereochemical course of reactions at the nitrogen atom, such as quaternization, has been investigated using isotopic labeling. For phendimetrazine isomers, it was determined that the preferred course of quaternization with deuteriomethyliodide occurs from the axial face. cdnsciencepub.com This approach is identified through the observation of a γ-syn-axial effect in ¹³C NMR spectroscopy, providing an unambiguous method for determining the stereochemical pathway of the reaction. cdnsciencepub.com Understanding these preferences is vital for predicting the stereochemical outcome of reactions in asymmetrically substituted this compound derivatives. For instance, in the synthesis of (±)-5-(Biphenyl-4-ylmethyl)-2-ethyl-4-phenylmorpholine, a separable mixture of diastereomers was obtained, indicating that the reaction pathway allows for the formation of distinct stereoisomers. umich.edu
Investigation of Reaction Intermediates
The elucidation of a reaction mechanism is incomplete without identifying the transient species that connect reactants to products. In reactions involving this compound, several types of intermediates have been proposed and investigated.
In certain oxidative cleavage reactions, the involvement of radical intermediates has been demonstrated. d-nb.info For the copper-catalyzed oxidative cleavage of the C(sp³)–C(sp³) bond in N-phenylmorpholine, trapping experiments provided strong evidence for the importance of radical intermediates. d-nb.infouni-rostock.de The addition of radical trapping agents like TEMPO or BHT to the reaction mixture completely inhibited the formation of the product, indicating that a radical pathway is operative. uni-rostock.de In the same study, potential intermediates such as 4-phenylmorpholin-3-one (B154935) and This compound-2,3-dione (B2789083) were synthesized and subjected to the reaction conditions. d-nb.infouni-rostock.de Both compounds proved to be stable and did not convert to the final product, allowing them to be excluded as intermediates in this specific transformation. d-nb.infouni-rostock.de
In a different class of reactions, such as the coupling of this compound derivatives with electron-deficient heteroaromatics, zwitterionic species known as Wheland-Meisenheimer (WM) intermediates have been identified. rsc.org In the reaction between 4,6-dinitrobenzofurazan (DNBZ) and a triaminobenzene derivative of morpholine, WM zwitterionic intermediates were intercepted and fully characterized by NMR spectroscopy at low temperatures. rsc.org The ability of certain this compound derivatives to stabilize reactive intermediates is a key feature of their utility in catalysis. smolecule.com For example, the bulky and electron-rich ligand 4-(2-(di(adamantan-1-yl)phosphino)phenyl)morpholine (B580540) is noted for its capacity to stabilize transient species in catalytic cycles. smolecule.com
Reaction Mechanism Elucidation via Computational and Experimental Methods
A comprehensive understanding of the reaction mechanisms of this compound is best achieved through a synergistic approach that combines experimental data with computational modeling. This dual strategy allows for the validation of theoretical models against empirical evidence and provides a molecular-level interpretation of observed reactivity.
Time-dependent density functional theory (TD-DFT) has been employed to study the electronic absorption spectra of this compound in various solvents. ajol.infoajol.info These calculations, which determined properties like dipole moment, dihedral angles, and oscillator strengths, showed strong agreement with experimental UV-Vis spectra, reinforcing the prediction that this compound is more reactive in more polar solvents. ajol.infoajol.inforesearchgate.net
The mechanism of the regioselective oxidation of N-phenylmorpholine by ozone has been extensively investigated using DFT calculations. researchgate.net These theoretical studies revealed that the reaction proceeds via an insertion of ozone at a C-H bond of a methylene (B1212753) group on the morpholine ring. researchgate.net The calculations successfully predicted the observed regioselectivity, showing a significantly lower energy barrier for the ozone attack at the carbon atom alpha to the nitrogen compared to the one alpha to the oxygen. researchgate.net This theoretical insight provides a clear rationale for the formation of the observed products, a lactam and a diformylderivative. researchgate.net
Similarly, a combination of spectroscopic methods (EPR, UV-Vis), mass spectrometry (LC-MS, GC-MS), and control experiments were used to propose a plausible mechanism for the copper-catalyzed C-C bond cleavage of N-phenylmorpholine. uni-rostock.de Experimental findings, such as the lack of reaction under an inert atmosphere and the results from ¹⁸O-labeling and radical trapping experiments, were integrated to build a coherent mechanistic picture that points to O₂ from the air as the oxygen donor and the involvement of free radicals. uni-rostock.de The structural and chemical properties of N-phenylmorpholine derivatives have also been analyzed using a combination of experimental techniques like FT-IR and computational methods, including NBO and ESP analysis, to understand molecular stability and sites of chemical reactivity. nih.gov
Applications in Medicinal Chemistry and Drug Discovery
Structure-Activity Relationship (SAR) Studies of Morpholine (B109124) Derivatives
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of morpholine derivatives influences their biological activity, guiding the design of more potent and selective therapeutic agents. researchgate.nete3s-conferences.org These studies have revealed critical insights into the pharmacophoric requirements for various therapeutic targets. e3s-conferences.orgresearchgate.net
For instance, SAR studies on anticancer agents have highlighted the significance of the 4-phenylmorpholine moiety itself. sci-hub.se Specific substitutions on the phenyl ring and the morpholine core have been shown to be crucial for potency. e3s-conferences.orgresearchgate.net In the development of mTOR inhibitors, substitutions at the C-4 position of the phenyl ring and the presence of a 4-hydroxy group were found to be favorable for activity. sci-hub.se Similarly, for certain caspase inhibitors, 4-methyl and 4-phenyl substituents were identified as being key for potent activity. sci-hub.see3s-conferences.org
The addition of functional groups like morpholine has been shown to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates, improving solubility and membrane permeability. mdpi.com
Table 1: Summary of Structure-Activity Relationship (SAR) Findings for Morpholine Derivatives
| Structural Feature/Modification | Associated Activity/Finding | Source(s) |
| This compound Moiety | Significant for anticancer activity in certain derivatives. | sci-hub.se |
| 4-Methyl & 4-Phenyl Substituents | Potent activity for caspase inhibitors. | sci-hub.see3s-conferences.org |
| C-4 Phenyl & 4-Hydroxy Substitutions | Favorable for mTOR inhibition activity. | sci-hub.se |
| Trifluoromethyl & Morpholine Moieties | Enhanced selectivity and potency in certain anticancer agents. | mdpi.com |
| Unsubstituted Phenyl Ring of Chalcone (B49325) | Potent activity against HeLa and C6 cell lines. | e3s-conferences.org |
| Introduction of Alkyl Group at Morpholine C-3 | Leads to an increase in anticancer activity. | sci-hub.seresearchgate.net |
Role of this compound as a Core Structure in Clinically Relevant Compounds
The this compound motif is a core structural component in several clinically important drugs, demonstrating its versatility as a pharmacophore. sci-hub.setsijournals.com
A prominent example is Linezolid , an oxazolidinone-class antibiotic. drugbank.com It possesses a this compound substituent and is used to treat serious infections caused by Gram-positive bacteria. sci-hub.setandfonline.comsci-hub.seresearchgate.net Its mechanism involves inhibiting the initiation of bacterial protein synthesis by binding to the 50S ribosomal subunit, a mode of action that was novel at the time of its introduction. sci-hub.sedrugbank.comhmdb.canih.gov
Other drugs with a phenylmorpholine-related structure include:
Phendimetrazine (B1196318): An appetite suppressant that is structurally a 2-phenyl-3,4-dimethylmorpholine. wikipedia.orgdrugbank.comnih.gov It acts as a prodrug to phenmetrazine. wikipedia.org
Viloxazine: An antidepressant with a 2-[(2-ethoxyphenoxy)methyl]morpholine structure. ncats.iodrugbank.comnih.gov
Table 2: Clinically Relevant Compounds Featuring a Phenylmorpholine or Related Core Structure
| Compound | Therapeutic Class | Core Structural Feature | Source(s) |
| Linezolid | Antibiotic (Oxazolidinone) | Contains a this compound substituent. | tandfonline.comsci-hub.seresearchgate.nethmdb.ca |
| Phendimetrazine | Anorectic (Appetite Suppressant) | Phenylmorpholine derivative (2-phenyl-3,4-dimethylmorpholine). | wikipedia.orgdrugbank.comnih.govpharmgkb.org |
| Viloxazine | Antidepressant / ADHD Treatment | Phenyl-containing morpholine derivative. | ncats.iodrugbank.comnih.govguidetopharmacology.orgresearchgate.net |
| Aprepitant | Antiemetic | Contains a morpholine ring and a fluorophenyl group. | sci-hub.se |
| Fenpropimorph | Fungicide | Agricultural fungicide with a morpholine core. | sci-hub.sesci-hub.se |
Drug Design and Development Incorporating the this compound Moiety
Key strategies in drug design involving this moiety include:
Improving Pharmacokinetics: The morpholine ring can increase the solubility and metabolic stability of molecules. sci-hub.semdpi.com For example, creating spirocyclic analogues of the morpholine ring has been explored to enhance aqueous solubility while maintaining stability against oxidative metabolism. sci-hub.se
Targeting Specific Pathways: Phenylmorpholine derivatives are designed to act as releasers and reuptake inhibitors of monoamine neurotransmitters for the treatment of CNS disorders like depression. wikipedia.orggoogle.com
Developing Hybrid Molecules: The scaffold is combined with other pharmacophores to create hybrid compounds with novel or enhanced activities. Researchers have synthesized morpholine derivatives linked to other heterocyclic systems like pyrazoles and tetrazoles to explore new therapeutic potential in areas such as parasitic diseases and cancer. tsijournals.comresearchgate.net
Scaffold for Chemical Libraries: The this compound structure serves as a versatile starting point for creating libraries of diverse compounds for high-throughput screening and the discovery of new lead compounds. tsijournals.com
The ability of the morpholine ring to be chemically modified allows for fine-tuning of a molecule's properties, making it a cornerstone in the development of new drugs for a wide array of diseases. sci-hub.setsijournals.come3s-conferences.org
Applications in Agrochemical Research
Utilization in Pesticide Formulations
The morpholine (B109124) chemical class, to which 4-phenylmorpholine belongs, is a well-established pharmacophore in the development of fungicides. mdpi.com Many successful commercial fungicides, such as fenpropimorph, tridemorph, and dodemorph, feature a morpholine ring, highlighting the importance of this structural motif in achieving fungicidal activity. mdpi.comresearchgate.net These fungicides typically function by inhibiting the ergosterol (B1671047) biosynthesis pathway in fungi, a critical process for maintaining the integrity of fungal cell membranes. vulcanchem.com
While this compound itself is primarily used as a synthetic precursor, its derivatives have shown significant antifungal properties in various research studies. The this compound scaffold is a key component in the design of novel fungicidal agents. For instance, studies on this compound derivatives have demonstrated notable activity against a range of pathogenic fungi.
One study investigated a series of Schiff bases derived from 4-(2-aminophenyl)-morpholine for their antifungal activity against Candida albicans and Aspergillus niger. The results, measured by the zone of inhibition, indicated that specific derivatives possessed significant antifungal effects, comparable to the standard drug ketoconazole. nih.govresearchgate.net Another area of research involves hybrid molecules where the morpholine moiety is linked to other heterocyclic structures like thiazolidinone or thiazine (B8601807), which have also shown promising antifungal results. tandfonline.comscholar9.com
Applications in Materials Science and Polymer Chemistry
The chemical compound 4-Phenylmorpholine is utilized in the field of materials science and polymer chemistry due to its unique structural characteristics. chemimpex.comchemimpex.com Its morpholine (B109124) ring, substituted with a phenyl group, allows it to function as a building block and modifier in the synthesis of advanced materials. chemimpex.comchemimpex.comsciengine.com
Catalysis and Ligand Design in Inorganic Chemistry
4-Phenylmorpholine as a Ligand in Coordination Chemistry
In coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. This compound and its derivatives can function as effective ligands due to the presence of donor atoms with lone pairs of electrons, such as nitrogen and, in derivatives, oxygen, sulfur, or phosphorus.
A notable derivative, N-Phenylmorpholine-4-carbothioamide (HPMCT), demonstrates versatile coordination behavior. mdpi.com This ligand can coordinate with metal ions in two primary modes:
Monodentate Coordination : The ligand binds to the metal center through a single donor atom, typically the sulfur atom of the thiourea (B124793) group. mdpi.comresearchgate.net
Bidentate Chelation : The ligand binds to the metal center through two donor atoms simultaneously, usually the sulfur of the thiourea group and the nitrogen of the morpholine (B109124) ring, forming a stable chelate ring. mdpi.commdpi.com
The ability to form such complexes is crucial for their application in catalysis, where the nature of the metal-ligand bond can dictate the activity and selectivity of the catalyst. mdpi.com Another significant class of ligands derived from this compound are phosphine-based ligands, such as Mor-DalPhos, which act as chelating N,P ligands. The success of these ligands is attributed to the combination of an electron-rich, sterically bulky phosphine (B1218219) group and a hemilabile morpholino group, which can stabilize low-coordinate palladium complexes crucial for catalytic cycles. researchgate.net
Formation of Complexes with Transition Metals for Catalytic Applications
The coordination of this compound derivatives to transition metals is a critical step in the formation of active catalysts. Research has demonstrated the synthesis and characterization of numerous complexes with various bivalent metal ions.
Specifically, the derivative N-Phenylmorpholine-4-carbothioamide (HPMCT) has been used to synthesize a range of metal complexes. In the absence of a base, HPMCT reacts with metal chlorides to form complexes of the type [MCl₂(κ¹S-HPMCT)₂], where the ligand is monodentate and coordinates through the sulfur atom. mdpi.comresearchgate.net In the presence of a base like triethylamine (B128534) (Et₃N), HPMCT acts as a bidentate ligand, forming complexes of the type [M(κ²S,N-PMCT)₂] via coordination through both sulfur and nitrogen atoms. mdpi.comresearchgate.net
A summary of synthesized HPMCT complexes with various transition metals is presented below.
| Metal Ion | Precursor | Coordination Mode | Complex Formula | Ref |
| Copper(II) | CuCl₂ | Monodentate (S) | [CuCl₂(HPMCT)₂] | mdpi.com |
| Palladium(II) | PdCl₂ | Monodentate (S) | [PdCl₂(HPMCT)₂] | mdpi.com |
| Platinum(II) | PtCl₂ | Monodentate (S) | [PtCl₂(HPMCT)₂] | mdpi.com |
| Mercury(II) | HgCl₂ | Monodentate (S) | [HgCl₂(HPMCT)₂] | mdpi.com |
| Nickel(II) | NiCl₂·6H₂O | Bidentate (S,N) | [Ni(PMCT)₂] | mdpi.com |
| Copper(II) | CuCl₂·2H₂O | Bidentate (S,N) | [Cu(PMCT)₂] | mdpi.com |
| Palladium(II) | Na₂PdCl₄ | Bidentate (S,N) | [Pd(PMCT)₂] | mdpi.com |
| Zinc(II) | ZnCl₂ | Bidentate (S,N) | [Zn(PMCT)₂] | mdpi.com |
| Cadmium(II) | Cd(NO₃)₂·2H₂O | Bidentate (S,N) | [Cd(PMCT)₂] | mdpi.com |
Furthermore, phosphine derivatives like Mor-DalPhos are used to form well-defined palladium precatalysts. Third-generation (G3) Buchwald precatalysts incorporating the Mor-DalPhos ligand, such as (2-(Di-1-adamantylphosphino)morpholinobenzene)[2-(2′-amino-1,1′-biphenyl)]palladium(II) methanesulfonate, are commercially available. These precatalysts are air- and moisture-stable, simplifying their handling while ensuring high activity in cross-coupling reactions upon activation with a base.
Catalytic Systems Utilizing this compound Derivatives
Catalytic systems incorporating this compound derivatives have proven to be highly effective in a variety of organic transformations. The ligand's structure can be fine-tuned to optimize catalytic performance for specific reactions.
Mor-DalPhos Ligand Systems: N-[2-(di-1-adamantylphosphino) phenyl]morpholine, known as Mor-DalPhos, is a highly successful P,N-ligand used in palladium-catalyzed cross-coupling reactions. runvmat.com Its bulky di(1-adamantyl)phosphino group and morpholine moiety create a unique steric and electronic environment around the palladium center. researchgate.net This system is particularly effective for challenging transformations, including the monoarylation of small, nucleophilic partners like ammonia (B1221849), hydrazine, and acetone. cdnsciencepub.com The catalyst formed from Mor-DalPhos and a palladium source like [Pd(cinnamyl)Cl]₂ shows broad utility and high efficiency, even under mild conditions or with low catalyst loadings. runvmat.comrsc.org
Pd/S,O-Ligand Systems for C-H Olefination: this compound itself has been used as a substrate in palladium-catalyzed C-H olefination reactions. acs.org A notable system employs a Pd/S,O-ligand catalyst for the para-selective olefination of aniline (B41778) derivatives. acs.org While this compound is the substrate in this case, the study highlights the importance of ligand design in controlling regioselectivity in reactions involving this scaffold. More recently, a ligand-enabled ortho-selective C-H olefination of phenylmorpholine has been developed, demonstrating that different ligands can direct the functionalization to different positions on the phenyl ring. acs.org
Applications in Buchwald-Hartwig Aminations and Carbonylative Aminations
The most prominent application of this compound-derived ligands is in palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination.
Buchwald-Hartwig Aminations: The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds. The development of sophisticated ligands has been crucial to expanding the scope and efficiency of this reaction. researchgate.net The Mor-DalPhos/palladium catalyst system has emerged as a state-of-the-art tool for this transformation. researchgate.netcdnsciencepub.com
This catalytic system is effective for the coupling of a wide range of (hetero)aryl chlorides and sulfonates (such as tosylates) with various amines. rsc.orgacs.org Its high activity allows for the amination of traditionally difficult substrates, including electron-rich, sterically hindered, or otherwise unreactive aryl chlorides. runvmat.com The catalyst demonstrates remarkable chemoselectivity, enabling the monoarylation of diamines and the coupling of sensitive nucleophiles like ammonia and hydrazine. rsc.orgacs.orgorganic-chemistry.org
The table below summarizes the performance of a [Pd(cinnamyl)Cl]₂/Mor-DalPhos catalyst system in the Buchwald-Hartwig amination of various aryl chlorides with morpholine, showcasing its broad applicability.
| Aryl Chloride | Product | Yield (%) | Ref |
| Chlorobenzene | N-Phenylmorpholine | 99 | cdnsciencepub.com |
| 4-Chloro-N,N-dimethylaniline | 4-(4-(Dimethylamino)phenyl)morpholine | >98 | cdnsciencepub.com |
| 4-Chloroanisole | 4-(4-Methoxyphenyl)morpholine | 99 | cdnsciencepub.com |
| 2-Chlorotoluene | 4-(o-Tolyl)morpholine | >98 | cdnsciencepub.com |
| 1-Chloro-4-(trifluoromethyl)benzene | 4-(4-(Trifluoromethyl)phenyl)morpholine | 95 | cdnsciencepub.com |
| 3-Chloropyridine | 4-(Pyridin-3-yl)morpholine | 91 | cdnsciencepub.com |
| 2-Chloropyridine | 4-(Pyridin-2-yl)morpholine | 87 | cdnsciencepub.com |
The development of palladacycle precatalysts incorporating Mor-DalPhos further enhances the practicality of these reactions, providing air-stable reagents that reliably form the active catalyst in situ. acs.org
Carbonylative Aminations: Carbonylative aminations involve the introduction of a carbonyl group (CO) between the aryl group and the amine. While ligands based on this compound are exceptionally versatile in standard cross-couplings, their specific application in palladium-catalyzed carbonylative aminations is less extensively documented in the surveyed literature. However, related transformations have been reported. For instance, a Pd/Cu-catalyzed oxidative process was developed for the ortho-C–H alkenylation/N-dealkylative carbonylation of tertiary anilines, showcasing the potential for complex transformations involving C-N bond formation and carbonylation on aniline-type scaffolds. acs.org Given the high efficiency of Mor-DalPhos and related ligands in other coupling reactions, their potential use in carbonylative processes remains an area of interest.
Advanced Analytical Methodologies Utilizing 4 Phenylmorpholine
Application as an Internal Standard in Gas Chromatographic Methods
An internal standard (IS) in gas chromatography (GC) is a chemical substance added in a consistent amount to all samples, including calibration standards and blanks, during a quantitative analysis. scioninstruments.com The purpose of an IS is to correct for variations in sample injection volume, solvent evaporation, and other potential sources of error during the analytical process. scioninstruments.com By calculating the ratio of the analyte's peak area to the internal standard's peak area, analysts can achieve higher precision and accuracy in the final results. scioninstruments.com
4-Phenylmorpholine has been identified as an effective internal standard for the gas chromatographic determination of specific groups of compounds. sigmaaldrich.comchemicalbook.com Its utility is particularly well-documented in the analysis of loline (B1675033) alkaloids in endophyte-infected tall fescue (Festuca arundinacea). cabidigitallibrary.orgacs.org In a capillary gas chromatographic method developed for the routine analysis of these alkaloids, this compound (abbreviated as PM) was added to solvent extracts of fescue seed or forage. acs.org The extracts, typically in a solvent mixture like CH2Cl2/MeOH/NH4OH, were then analyzed directly by GC. acs.org The use of this compound as an internal standard helps to accurately quantify various loline alkaloids, such as N-formylloline (NFL) and N-acetylloline (NAL). acs.org
The effectiveness of an internal standard like this compound can be illustrated by comparing the relative standard deviation (RSD) of results with and without its use. While specific data for this compound's impact on RSD in published studies is not detailed, a conceptual representation based on typical analytical improvements is shown below.
| Measurement Type | Analyte Peak Area (Conceptual Units) | Internal Standard (IS) Peak Area (Conceptual Units) | Analyte/IS Ratio | % RSD |
| Without Internal Standard | ||||
| Injection 1 | 2550 | N/A | N/A | 4.9% |
| Injection 2 | 2710 | N/A | N/A | |
| Injection 3 | 2495 | N/A | N/A | |
| With Internal Standard | ||||
| Injection 1 | 2550 | 3590 | 0.710 | 0.8% |
| Injection 2 | 2710 | 3780 | 0.717 | |
| Injection 3 | 2495 | 3500 | 0.713 |
This table is a conceptual illustration of the typical improvement in precision (lower %RSD) achieved by using an internal standard in chromatographic analysis, based on principles described in analytical chemistry. scioninstruments.com
Use as a Reagent in Substance Detection and Quantification
Beyond its role as an internal standard, this compound is employed as a reagent in analytical techniques that aid in the detection and quantification of various substances. chemimpex.comchemimpex.com Its chemical properties, including its electronic structure, allow it to be used in spectroscopic studies.
Research has been conducted on the electronic absorption spectra of this compound in different solvents using UV-Visible spectrophotometry. researchgate.net Such studies determine key parameters like molar absorptivity and oscillator strength, which are fundamental for quantitative analysis using spectroscopy. researchgate.net The study revealed that the absorption bands of this compound are attributable to both n→π* and π→π* electronic transitions. researchgate.net Understanding these properties is crucial for developing spectrophotometric methods for quantification.
The following table summarizes the experimentally determined molar absorptivity and oscillator strength for this compound in solvents of varying polarity.
| Solvent | Wavenumber (cm⁻¹) | Molar Absorption Coefficient (ε) (L mol⁻¹ cm⁻¹) | Oscillator Strength (f) |
| Cyclohexane (B81311) | 35842 | 1000 | 0.0151 |
| 40000 | 9000 | 0.1610 | |
| Methanol (B129727) | 35461 | 1000 | 0.0163 |
| 39683 | 11000 | 0.2033 | |
| 1,2-Dichloroethane | 35211 | 1000 | 0.0166 |
| 39216 | 11000 | 0.2059 |
Data sourced from a study on the effect of solvents on the electronic absorption spectra of this compound. researchgate.net
Additionally, this compound is known to undergo oxidation to yield N-formyl-N-2-hydroxyethylaniline. sigmaaldrich.comchemicalbook.com This reactivity suggests its potential use as a derivatization reagent, which could be employed to modify other analytes to make them more suitable for detection and quantification by methods such as GC or HPLC.
Integration into Quality Control Processes in Chemical Manufacturing
The analytical applications of this compound are essential for quality control (QC) in chemical manufacturing. chemimpex.comchemimpex.com The use of this compound as an internal standard in GC methods, for instance, is a direct application of a QC principle to ensure the accuracy and reliability of analytical results for a manufactured product, such as determining alkaloid concentrations in agricultural products. cabidigitallibrary.orgacs.org
Furthermore, the quality of this compound itself is a critical parameter. For it to be used reliably as an analytical standard or reagent, its purity must be high and well-characterized. Chemical manufacturers typically provide a certificate of analysis with purity specifications, which are determined using analytical methods like gas chromatography and nonaqueous titration. avantorsciences.com This internal quality control ensures that the reagent meets the standards required for its intended analytical applications.
The table below presents typical quality control specifications for this compound from chemical suppliers.
| Parameter | Specification | Method | Source |
| Purity | ≥98% | GC | sigmaaldrich.com |
| Purity | >98.0% | GC, Titration | |
| Purity (Nonaqueous Titration) | min. 98.0 % | Titration | avantorsciences.com |
| Melting Point | 51-54 °C | Lit. | sigmaaldrich.comchemicalbook.com |
| Melting Point | 52.0 to 59.0 °C | - | avantorsciences.com |
This consistent, high-purity supply is fundamental to its role in robust quality control systems, where reproducibility and accuracy are paramount.
Environmental and Safety Considerations in Research
Toxicological Investigations and Risk Assessment Methodologies
The toxicological profile of 4-phenylmorpholine has been evaluated through various studies to determine its potential hazards to human health. Risk assessment methodologies for this compound involve evaluating its inherent toxicity and the potential for exposure.
Acute Toxicity: Studies have established the acute toxicity of this compound. It is classified as harmful if swallowed and toxic in contact with skin. fujifilm.comtcichemicals.comnih.gov The lethal dose 50 (LD50) for oral administration in rats has been reported as 930 mg/kg, while the dermal LD50 in rabbits is 360 mg/kg. thegoodscentscompany.com These values indicate a significant risk of toxicity through both oral and dermal routes of exposure.
Irritation and Sensitization: this compound is reported to cause skin and serious eye irritation. tcichemicals.commatrixscientific.com Some sources also indicate that it may cause an allergic skin reaction, highlighting its potential as a skin sensitizer. matrixscientific.com
GHS Hazard Classification: Globally Harmonized System (GHS) classifications for this compound consistently include acute toxicity (oral and dermal) and skin/eye irritation. tcichemicals.comnih.gov The signal word associated with this compound is "Danger". fujifilm.comtcichemicals.comnih.gov
Risk Assessment: A comprehensive risk assessment for handling this compound in a laboratory setting should consider the quantities being used, the frequency of handling, and the implemented control measures. orgsyn.org This involves a thorough evaluation of potential exposure scenarios, such as inhalation of dust or vapors, skin contact, and accidental ingestion. fresnostate.edu
| Toxicity Data for this compound | |
| Endpoint | Value and Species |
| Acute Oral LD50 | 930 mg/kg (rat) thegoodscentscompany.com |
| Acute Dermal LD50 | 360 mg/kg (rabbit) thegoodscentscompany.com |
| GHS Hazard Statements | H302: Harmful if swallowed nih.gov |
| H311: Toxic in contact with skin nih.gov | |
| H315: Causes skin irritation tcichemicals.com | |
| H317: May cause an allergic skin reaction matrixscientific.com | |
| H319: Causes serious eye irritation tcichemicals.commatrixscientific.com |
Ecotoxicological Studies and Environmental Impact Assessment
Information on the ecotoxicological effects of this compound is limited, but an assessment of its potential environmental impact is necessary.
Ecotoxicity Values: One study investigated the acute oral toxicity and repellency of numerous chemicals to house and deer mice, which can provide some insight into the potential effects on terrestrial wildlife. nih.gov However, comprehensive studies on aquatic toxicity (e.g., effects on fish, daphnia, and algae) are not readily available in the reviewed literature. aksci.comfishersci.nofishersci.be
Water Hazard Class: In Germany, this compound is classified as Water Hazard Class (WGK) 2, indicating it is a substance hazardous to water. sigmaaldrich.comperflavory.com This classification suggests that the substance should not be allowed to enter the environment without proper handling and disposal of contaminated wastewater. fujifilm.comumweltbundesamt.de
Environmental Impact Assessment: An environmental impact assessment for the use of this compound should consider its potential to contaminate soil and water. researchgate.net The environmental factor (E-factor), which measures the amount of waste generated per unit of product, can be a useful metric in assessing the environmental footprint of synthetic processes involving this compound. rsc.org Reducing the environmental impact can be achieved through methods that minimize waste and avoid the use of hazardous solvents. rsc.org
Environmental Fate and Degradation Pathways
Understanding the environmental fate and degradation of this compound is key to predicting its persistence and long-term impact on ecosystems.
Biodegradation: Studies on the biodegradation of N-heterocyclic compounds have included this compound. d-nb.info One study indicated that it is considered to be biodegradable. d-nb.info The presence of the morpholine (B109124) ring and the phenyl group will influence its susceptibility to microbial degradation. The oxidation of this compound can lead to the formation of metabolites such as N-formyl-N-2-hydroxyethylaniline. Research has also shown that manganese oxides, which are common in soils, can play a role in the abiotic degradation of structurally related amines. nih.gov
Photodegradation: Compounds with similar conjugated systems can be susceptible to light-induced degradation. vulcanchem.com The potential for photodegradation of this compound in the environment should be considered, although specific studies were not found in the provided search results.
Mobility in Soil: The mobility of this compound in soil and its potential to leach into groundwater is an important consideration. fishersci.no Its water solubility of 3.46 g/L suggests a potential for mobility in aqueous environments.
Safe Handling Protocols and Hazard Mitigation Strategies
Due to its hazardous properties, strict safe handling protocols and hazard mitigation strategies are required when working with this compound.
Engineering Controls: Work with this compound should be conducted in a well-ventilated area, preferably in a chemical fume hood or with a local exhaust system to minimize inhalation of dust or vapors. fujifilm.commatrixscientific.comenamine.net Safety showers and eyewash stations should be readily accessible. matrixscientific.comenamine.net
Personal Protective Equipment (PPE): Appropriate PPE must be worn at all times. This includes:
Gloves: Chemical-resistant gloves are essential to prevent skin contact. tcichemicals.commatrixscientific.comenamine.net
Eye Protection: Safety goggles or a face shield should be used to protect the eyes from splashes. tcichemicals.commatrixscientific.comenamine.net
Protective Clothing: A lab coat or other protective clothing is necessary to prevent skin contamination. tcichemicals.commatrixscientific.comenamine.net
Respiratory Protection: If working outside of a fume hood or if dust is generated, a government-approved respirator (such as a dust mask type N95) should be used. sigmaaldrich.comenamine.net
Handling and Storage:
Avoid contact with skin, eyes, and clothing. fujifilm.commatrixscientific.com
Do not eat, drink, or smoke in areas where the chemical is handled. fujifilm.comtcichemicals.com
Wash hands and any exposed skin thoroughly after handling. fujifilm.comtcichemicals.com
Store the compound in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents. fujifilm.comtcichemicals.commatrixscientific.com It should be stored locked up. fujifilm.comtcichemicals.com
Future Research Directions and Emerging Applications
Development of Novel Synthetic Routes
The synthesis of 4-phenylmorpholine and its derivatives has traditionally been achieved through established chemical reactions. One classical approach involves the reaction of N,N-bis-β-hydroxyethylaniline with sulfuric acid. bdmaee.net Another common method is the Claisen-Schmidt condensation of 1-(4-morpholinophenyl)ethanone with substituted benzaldehydes to form chalcone-like intermediates, which are then cyclized. tandfonline.com However, current research is geared towards discovering more efficient, high-yield, and industrially scalable synthetic pathways.
Exploration of Undiscovered Biological Activities
Derivatives of this compound are recognized for a range of biological activities, including antimicrobial, anti-inflammatory, and central nervous system (CNS) effects. tandfonline.comtandfonline.comnih.gov The well-known antibiotic Linezolid, for example, contains a this compound substituent. tandfonline.comnih.gov Research has demonstrated the efficacy of various analogs against a spectrum of bacteria and fungi. tandfonline.comresearchgate.net
The future of this compound research lies in exploring activities beyond these established areas. The structural similarity to molecules with diverse pharmacological effects suggests a broader potential. tandfonline.com Emerging research points towards possible applications as:
Antidiabetic agents tandfonline.com
Antiemetic compounds tandfonline.com
Platelet aggregation inhibitors tandfonline.com
Antihyperlipoproteinemic agents tandfonline.com
Anticancer agents , with some derivatives showing inhibitory effects on pathways like the hypoxia-inducible factor-1 (HIF-1). tandfonline.com
Anticonvulsant agents ontosight.ai
Further screening of this compound libraries against a wider array of biological targets is warranted. Investigating their mechanism of action at a molecular level, for instance as enzyme inhibitors or receptor modulators, could unlock new therapeutic applications. sci-hub.sesci-hub.se The synthesis of novel Schiff bases from 4-(2-aminophenyl)-morpholines has already yielded compounds with significant analgesic and anti-inflammatory properties, indicating that further structural modifications could lead to potent new drug candidates. nih.govresearchgate.net
Integration into Advanced Material Systems
The unique chemical properties of the morpholine (B109124) ring and its derivatives make them suitable for applications in materials science. researchgate.netajol.info Morpholine itself is used as an anti-corrosion agent and a chemical intermediate. bdmaee.nettandfonline.com The this compound structure, with its stable aromatic and heterocyclic components, offers a scaffold for developing new functional materials.
Future research in this domain could focus on:
Conducting Polymers: Pyrrole subunits, which share some structural features with the phenyl group in this compound, are fundamental building blocks for polypyrroles, a class of conducting polymers. researchgate.netajol.info Investigating the polymerization of this compound derivatives or their incorporation into existing polymer chains could lead to new materials with unique electronic, thermal, and chemical properties. researchgate.netajol.info
Corrosion Inhibitors: Given its properties, this compound can be used as an anti-corrosion additive. bdmaee.net Further studies could optimize its structure to enhance performance for specific metals and environments, potentially leading to more effective and environmentally benign corrosion inhibitors.
Dye Intermediates: The compound serves as an intermediate for dyes. bdmaee.net For example, condensation with benzaldehyde (B42025) can lead to precursors for malachite green dye. bdmaee.net Research could explore the synthesis of novel dyes with tailored properties, such as enhanced stability or specific spectral characteristics, using this compound as a starting point.
Computational Design and Prediction of New this compound Analogs
Computational chemistry is becoming an indispensable tool in modern drug discovery and materials science. For this compound, in silico methods are being used to predict the properties of new analogs and to understand their interactions with biological targets.
Key areas of computational research include:
Quantitative Structure-Activity Relationship (QSAR): QSAR studies help to identify the key structural features of this compound derivatives that are responsible for their biological activity. researchgate.net By creating mathematical models, researchers can predict the activity of yet-unsynthesized compounds, saving time and resources in the lab.
Molecular Docking: This technique simulates the interaction between a ligand (like a this compound analog) and a target protein. It has been used to study how these compounds bind to receptors like the trace amine-associated receptor 1 (TAAR1) and α2-adrenoceptors, helping to design ligands with higher selectivity and fewer off-target effects. researchgate.net
Solvent Effects and Molecular Properties: Theoretical calculations, such as those using density functional theory (DFT), are employed to study the molecular and electronic properties of this compound. researchgate.netajol.info These studies can predict properties like dipole moment and reactivity in different environments, which is crucial for understanding both biological activity and potential applications in materials science. ajol.info For example, studies have shown that the dipole moment of this compound increases with the polarity of the solvent, suggesting higher reactivity in polar environments. ajol.info
Investigation of Green Chemistry Approaches for Synthesis and Application
The principles of green chemistry, which aim to reduce waste and use less hazardous substances, are increasingly influencing the synthesis of chemical compounds. For this compound derivatives, there is a clear trend towards developing more environmentally friendly processes.
Future research will likely emphasize:
Greener Oxidants: Some synthetic routes for 4-(4-aminophenyl)-3-morpholinone now specify the use of less toxic and more efficient oxidants like halite or chlorine dioxide, moving away from traditional, more hazardous reagents like potassium permanganate. google.comgoogle.com
Catalytic Processes: The use of catalysts, such as in the oxidation of 4-(4-nitrophenyl)-morpholine to 4-(4-nitrophenyl)-3-morpholone, can lead to milder reaction conditions and reduced waste. google.com
High-Yield, Low-Waste Reactions: Patents for newer synthetic methods often highlight advantages such as "green efficiency" and suitability for industrial application, indicating a focus on maximizing yield while minimizing byproducts and waste streams. google.comgoogle.com The development of one-pot syntheses is a key strategy in this area. google.com
Safer Solvents: Investigating the use of more benign solvents or solvent-free reaction conditions is another important avenue for future green chemistry research.
By focusing on these areas, the production of this compound and its valuable derivatives can become more sustainable and economically viable.
Q & A
Basic: What are the recommended methods for synthesizing 4-Phenylmorpholine and verifying its purity?
Methodological Answer:
this compound can be synthesized via Friedel-Crafts acylation using morpholine and benzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Purification is typically achieved via silica gel chromatography using a solvent gradient (e.g., 20% ethyl acetate in petroleum ether). Purity verification requires spectroscopic characterization:
- ¹H/¹³C NMR : Confirm structural integrity by matching peaks to literature values (e.g., δ 200.4 ppm for carbonyl groups in ketone derivatives) .
- Mass spectrometry (MS) : Validate molecular weight and fragmentation patterns.
- Elemental analysis : Ensure stoichiometric consistency.
Document experimental parameters (catalyst loading, reaction time, temperature) to ensure reproducibility .
Basic: What safety precautions are necessary when handling this compound?
Methodological Answer:
Key precautions include:
- Storage : Keep in a locked, cool, dark environment to avoid decomposition from light or extreme temperatures .
- Incompatibilities : Avoid contact with strong oxidizers (e.g., peroxides, chlorates) due to risk of hazardous reactions .
- PPE : Use nitrile gloves, lab coats, and safety goggles. Employ fume hoods for volatile handling.
- Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste.
Refer to SDS sections on toxicology (e.g., skin/eye irritation risks) and emergency procedures .
Advanced: How can researchers resolve contradictions in reported reactivity data for this compound?
Methodological Answer:
Contradictions often arise from uncontrolled variables (e.g., light exposure, trace impurities). To address this:
Replicate studies : Standardize reaction conditions (temperature, solvent purity, catalyst batch).
Control experiments : Test stability under inert atmospheres or shielded from UV light .
Advanced analytics : Use HPLC-MS to detect decomposition products (e.g., CO, NOx) and quantify purity .
Statistical analysis : Apply t-tests or ANOVA to compare datasets and identify outliers .
Advanced: What analytical techniques are effective for detecting decomposition products of this compound?
Methodological Answer:
- Gas chromatography-mass spectrometry (GC-MS) : Identify volatile decomposition products (CO, CO₂, NOx) .
- Fourier-transform infrared spectroscopy (FTIR) : Detect functional groups (e.g., carbonyls from oxidation).
- High-resolution mass spectrometry (HRMS) : Characterize non-volatile byproducts.
- X-ray crystallography : Resolve structural changes in degraded samples.
Cross-reference findings with computational models (e.g., DFT calculations) to confirm mechanistic pathways.
Basic: What are the known chemical incompatibilities of this compound?
Methodological Answer:
this compound reacts with:
- Strong oxidizers : Risk of exothermic reactions or combustion .
- Acidic/basic conditions : May protonate the morpholine ring, altering reactivity.
Test compatibility via small-scale mixing experiments under controlled conditions, monitoring temperature and gas evolution .
Advanced: How can researchers design ecotoxicological studies for this compound given limited data?
Methodological Answer:
Propose a tiered approach:
QSAR modeling : Predict bioaccumulation (log Pow) and toxicity using analogs (e.g., morpholine derivatives) .
Microcosm assays : Assess biodegradation in soil/water systems using LC-MS to track persistence.
Acute toxicity tests : Use Daphnia magna or Danio rerio models to determine LC₅₀ values.
Address data gaps by publishing negative results and advocating for regulatory testing .
Basic: How should researchers document synthetic procedures for this compound to ensure reproducibility?
Methodological Answer:
Follow IUPAC guidelines:
- Detailed protocols : Include catalyst ratios, solvent grades, and purification steps .
- Supplemental data : Provide raw NMR/MS spectra in supporting information .
- Error reporting : Note deviations (e.g., humidity effects) and troubleshooting steps.
Use frameworks like PICOT to structure objectives (e.g., Population: reaction scale; Intervention: catalyst type) .
Advanced: What strategies optimize this compound’s stability in photochemical studies?
Methodological Answer:
- Light exclusion : Use amber glassware or UV-filtered environments .
- Stabilizers : Add radical scavengers (e.g., BHT) to inhibit degradation.
- Real-time monitoring : Employ in-situ IR or Raman spectroscopy to track stability.
Publish stability profiles under varying conditions to build a reference database .
Basic: What spectroscopic benchmarks are critical for characterizing this compound?
Methodological Answer:
- NMR : δ 3.6–3.8 ppm (morpholine ring protons), δ 7.2–7.4 ppm (aromatic protons) .
- IR : Peaks at 1100–1250 cm⁻¹ (C-O-C stretching) and 1600 cm⁻¹ (C=C aromatic).
- UV-Vis : λmax ~270 nm for phenyl absorption.
Compare with published spectra and report solvent effects .
Advanced: How can computational chemistry predict this compound’s reactivity in novel reactions?
Methodological Answer:
- DFT calculations : Model transition states for reactions (e.g., nucleophilic substitution at the morpholine nitrogen).
- Molecular dynamics : Simulate solvent interactions to optimize reaction media.
- Docking studies : Predict binding affinities in catalytic systems.
Validate predictions with experimental kinetic data and mechanistic probes (e.g., isotopic labeling) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
